(2E)-but-2-ene-1,4-diamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-but-2-ene-1,4-diamine dihydrochloride is an organic compound with the molecular formula C4H12Cl2N2. It is a derivative of butene, featuring two amine groups at the 1 and 4 positions, and is commonly used in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-but-2-ene-1,4-diamine dihydrochloride typically involves the reaction of butadiene with ammonia under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium or nickel, to facilitate the addition of the amine groups to the butadiene backbone. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of high-pressure reactors and advanced catalysts helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-but-2-ene-1,4-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into saturated amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Imines or nitriles.
Reduction: Saturated amines.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
(2E)-but-2-ene-1,4-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2E)-but-2-ene-1,4-diamine dihydrochloride involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their structure and function. The compound can also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminediacetic acid: A derivative of ethylenediamine with carboxyl groups instead of amine groups.
Butanediamine: A saturated analogue with no double bond in the carbon chain.
Hexamethylenediamine: A longer-chain diamine with six carbon atoms.
Uniqueness
(2E)-but-2-ene-1,4-diamine dihydrochloride is unique due to its unsaturated carbon chain and the presence of two amine groups at specific positions. This structural feature allows it to participate in a variety of chemical reactions and makes it a versatile compound in both research and industrial applications.
Biological Activity
(2E)-But-2-ene-1,4-diamine dihydrochloride, a diamine derivative of butene, has garnered attention in various fields due to its unique chemical structure and potential biological applications. This compound features two amino groups at the 1 and 4 positions of the butene backbone, which significantly influence its reactivity and biological activity.
The molecular formula of this compound is C4H12Cl2N2. As a dihydrochloride salt, it enhances solubility in water, a critical factor for its biological interactions. The presence of amine functionalities allows this compound to engage in various biochemical reactions, making it a valuable entity in pharmaceutical and biochemical research.
Despite the lack of detailed studies on the specific mechanisms of action for this compound, it is known that amines can act as nucleophiles in biochemical reactions. They may participate in:
- Enzyme Catalysis : Amines often serve as substrates or inhibitors in enzymatic reactions.
- Protein Interactions : The amino groups can form hydrogen bonds and ionic interactions with biomolecules, influencing protein folding and function.
Safety and Handling
Due to the potential irritant properties of diamines, including skin and respiratory tract irritation upon exposure, it is recommended to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.
Applications in Research
The compound has several notable applications:
- Pharmaceutical Development : Its structural characteristics make it a candidate for drug development, particularly as a building block for synthesizing more complex molecules.
- Biochemical Studies : It is utilized in studies investigating enzyme mechanisms and protein interactions due to its ability to mimic natural substrates.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other diamines:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Ethylenediamine | C2H8N2 | Simple diamine with adjacent amino groups |
1,3-Diaminopropane | C3H10N2 | Amino groups on first and third carbon atoms |
1,4-Diaminobutane | C4H12N2 | Similar backbone but saturated |
This compound is unique due to its unsaturated backbone, allowing for distinct chemical reactivity compared to its saturated counterparts.
Case Studies
While specific case studies focusing solely on this compound are scarce, related research provides insights into its potential applications:
- Transaminase Reactions : Research indicates that similar diamines can serve as donors in transaminase-catalyzed reactions, highlighting their role in biochemical transformations .
- Antimicrobial Activity : Transition metal complexes derived from diamines have shown significant antimicrobial activity against various pathogens. This suggests that this compound could be explored for similar applications .
Properties
IUPAC Name |
but-2-ene-1,4-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2.2ClH/c5-3-1-2-4-6;;/h1-2H,3-6H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGASKMRNHXWEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CCN)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.